molecular formula C19H20ClFN2S B374652 1-(8-chloro-2-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine

1-(8-chloro-2-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine

Cat. No.: B374652
M. Wt: 362.9g/mol
InChI Key: AJXGZNWTRBHLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-8-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzothiepin ring system fused with a piperazine moiety, along with chloro and fluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-8-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiepin Ring: The benzothiepin ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted benzyl chloride and a thiol compound. The reaction is typically carried out under basic conditions, using a base like sodium hydroxide or potassium carbonate.

    Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents can be introduced through halogenation reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while fluorination can be carried out using reagents like diethylaminosulfur trifluoride (DAST).

    Attachment of the Piperazine Moiety: The final step involves the coupling of the benzothiepin intermediate with 4-methylpiperazine. This can be achieved through a nucleophilic substitution reaction, using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of 1-(3-Chloro-8-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-8-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

1-(3-Chloro-8-fluoro-5,6-dihydrobenzob

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-8-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine : Lacks the fluoro substituent.
  • 1-(3-Fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine : Lacks the chloro substituent.
  • 1-(3-Chloro-8-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-ethylpiperazine : Has an ethyl group instead of a methyl group on the piperazine moiety.

Uniqueness

1-(3-Chloro-8-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine is unique due to the presence of both chloro and fluoro substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents with the benzothiepin and piperazine moieties provides a distinct structural framework that can lead to unique properties and applications.

Properties

Molecular Formula

C19H20ClFN2S

Molecular Weight

362.9g/mol

IUPAC Name

1-(3-chloro-8-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine

InChI

InChI=1S/C19H20ClFN2S/c1-22-6-8-23(9-7-22)17-11-13-10-15(21)3-5-18(13)24-19-4-2-14(20)12-16(17)19/h2-5,10,12,17H,6-9,11H2,1H3

InChI Key

AJXGZNWTRBHLQF-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2CC3=C(C=CC(=C3)F)SC4=C2C=C(C=C4)Cl

Canonical SMILES

CN1CCN(CC1)C2CC3=C(C=CC(=C3)F)SC4=C2C=C(C=C4)Cl

Origin of Product

United States

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